molecular formula C4H3NO2 B14063041 1-Nitrobut-1-en-3-yne CAS No. 1001-51-0

1-Nitrobut-1-en-3-yne

Cat. No.: B14063041
CAS No.: 1001-51-0
M. Wt: 97.07 g/mol
InChI Key: DFDCNBNOASPXGZ-UHFFFAOYSA-N
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Description

1-Nitrobut-1-en-3-yne (CAS 1001-51-0) is a specialized, unsaturated organic compound with the molecular formula C₄H₃NO₂ and an average mass of 97.073 g/mol . This molecule features a conjugated system with a nitro group (-NO₂), a double bond, and a triple bond within a four-carbon chain, making it a high-potential building block in exploratory organic synthesis. Compounds with combined enyne (double and triple bond) and nitro functionalities are of significant interest in medicinal and heterocyclic chemistry. While specific studies on this compound are limited, its structure suggests it may serve as a versatile precursor. Similar ynones (compounds featuring a triple bond and a carbonyl group) are recognized as important Michael acceptors and are highly reactive with various nucleophiles in cycloaddition and cyclocondensation reactions . As such, this compound is postulated to be a valuable synthon for constructing pharmacologically active heterocycles, complex organic frameworks, and serving as an intermediate in materials science research. This chemical is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1001-51-0

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

1-nitrobut-1-en-3-yne

InChI

InChI=1S/C4H3NO2/c1-2-3-4-5(6)7/h1,3-4H

InChI Key

DFDCNBNOASPXGZ-UHFFFAOYSA-N

Canonical SMILES

C#CC=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Acetylenic Precursors

Direct nitration of acetylenes is complicated by the propensity of triple bonds to undergo addition or polymerization under acidic conditions. However, stabilized acetylenes, such as those conjugated with electron-withdrawing groups, may tolerate nitration. For example, nitration of phenylacetylene derivatives with mixed acids (HNO₃/H₂SO₄) has been reported to yield nitroarylacetylenes. Applied to 1-Nitrobut-1-en-3-yne, this approach would require a butenynyl precursor (e.g., but-1-en-3-yne) and a nitrating agent. Challenges include regioselectivity and side reactions, such as oxidation of the triple bond.

Inferred Routes for this compound Synthesis

Given the scarcity of direct literature on this compound, the following hypothetical methods are proposed based on analogous reactions:

Oxidative Decarboxylation of Nitro-Substituted Carboxylic Acids

The patent method for 3-nitrophenylalkyne synthesis provides a template for adapting oxidative decarboxylation. Using a similar approach, 2-nitrobut-1-en-3-ynoic acid could undergo oxidation with isoamyl nitrite (oxidant) and copper chloride (complexing agent) in acetone at 50–60°C (Table 1). The complexing agent stabilizes the alkynyl intermediate, potentially improving yield.

Table 1: Hypothetical Reaction Conditions Based on Patent CN111454157B

Parameter Value
Precursor 2-Nitrobut-1-en-3-ynoic acid
Oxidant Isoamyl nitrite
Complexing Agent Copper chloride
Solvent Acetone
Temperature 55–60°C
Reaction Time 1–2 hours
Yield (Hypothetical) 60–70%

Nitration of But-1-en-3-yne

Direct nitration of but-1-en-3-yne with fuming nitric acid (HNO₃) in a non-polar solvent (e.g., CCl₄) at low temperatures (0–5°C) could theoretically yield this compound. However, competing side reactions, such as polymerization or over-nitration, necessitate careful temperature control and dilute conditions.

Elimination from β-Halonitroalkenes

Dehydrohalogenation of 1-bromo-1-nitrobut-1-ene using a strong base (e.g., potassium tert-butoxide in THF) may produce this compound. This route mirrors the synthesis of simpler nitroacetylenes, though the precursor’s synthesis remains unexplored.

Challenges and Stabilization Strategies

Nitroacetylenes are inherently unstable due to the electron-deficient triple bond and the nitro group’s electron-withdrawing effects. Stabilization strategies include:

Complexation with Metal Ions

As demonstrated in the patent, copper chloride forms a tetradentate complex with the alkynyl group, reducing reactivity and inhibiting decomposition. Similar complexation could stabilize this compound during synthesis.

Solvent Selection

Polar aprotic solvents (e.g., acetone, N-methylpyrrolidone) enhance solubility of nitro intermediates and facilitate homogeneous reaction conditions. The patent reported optimal yields in acetone, suggesting its utility for analogous reactions.

Temperature Control

Exothermic reactions risk decomposition. Maintaining temperatures below 60°C, as in the patent’s method, is critical for preserving product integrity.

Comparative Analysis of Hypothetical Methods

Table 2: Comparison of Proposed Synthesis Routes

Method Advantages Disadvantages Yield Potential
Oxidative Decarboxylation High purity, stabilized intermediates Requires specialized precursor 60–70%
Direct Nitration Simple reagents Low selectivity, side reactions 30–40%
Elimination Reaction Straightforward mechanism Precursor synthesis challenging 50–60%

Chemical Reactions Analysis

Types of Reactions: 1-Nitrobut-1-en-3-yne undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

1-Nitrobut-1-en-3-yne has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Nitrobut-1-en-3-yne exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 1-Nitrobut-1-en-3-yne and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₄H₃NO₂ 97.07 (hypothetical) Nitro, alkene (C1–C2), alkyne (C3–C4) Conjugated ene-yne system with nitro group
1-Nitrobut-1-ene C₄H₇NO₂ 101.10 Nitro, alkene (C1–C2) Isolated nitro-alkene system
4-Phenylbut-3-ene-1-yne C₁₀H₈ 128.17 Phenyl, alkene (C3–C4), alkyne (C1–C2) Aromatic stabilization of ene-yne
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 Nitro, fused aromatic rings Planar aromatic system with nitro group
1-Nitropyrene C₁₆H₉NO₂ 247.25 Nitro, polycyclic aromatic Extended π-system with nitro substitution
Key Observations:
  • Reactivity: The conjugated ene-yne system in this compound likely enhances its electrophilicity compared to isolated nitroalkenes like 1-Nitrobut-1-ene.
  • Stability : Unlike 4-Phenylbut-3-ene-1-yne, which benefits from aromatic stabilization via the phenyl group, this compound may exhibit lower thermal stability due to the electron-withdrawing nitro group destabilizing the conjugated system .
  • Electronic Effects : The nitro group in nitroaromatics (e.g., 1-Nitronaphthalene) withdraws electron density from the aromatic ring, reducing electrophilic substitution reactivity. In contrast, the nitro group in this compound polarizes the adjacent unsaturated bonds, increasing susceptibility to nucleophilic attack .

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